molecular formula C24H34Cl2N2O2 B14702522 3-(4-(beta-Ethoxyphenethyl)-1-piperazinyl)-4'-methylpropiophenone dihydrochloride CAS No. 21263-27-4

3-(4-(beta-Ethoxyphenethyl)-1-piperazinyl)-4'-methylpropiophenone dihydrochloride

Cat. No.: B14702522
CAS No.: 21263-27-4
M. Wt: 453.4 g/mol
InChI Key: YCSCIHCEBBOFPF-UHFFFAOYSA-N
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Description

3-(4-(beta-Ethoxyphenethyl)-1-piperazinyl)-4’-methylpropiophenone dihydrochloride is a complex organic compound that belongs to the class of piperazine derivatives This compound is known for its unique chemical structure, which includes a piperazine ring substituted with a beta-ethoxyphenethyl group and a methylpropiophenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(beta-Ethoxyphenethyl)-1-piperazinyl)-4’-methylpropiophenone dihydrochloride involves multiple steps. One common method includes the reaction of 4-methylpropiophenone with beta-ethoxyphenethylamine to form an intermediate, which is then reacted with piperazine under controlled conditions. The final product is obtained by treating the intermediate with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, temperature control, and purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(4-(beta-Ethoxyphenethyl)-1-piperazinyl)-4’-methylpropiophenone dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

3-(4-(beta-Ethoxyphenethyl)-1-piperazinyl)-4’-methylpropiophenone dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-(beta-Ethoxyphenethyl)-1-piperazinyl)-4’-methylpropiophenone dihydrochloride involves its interaction with specific molecular targets in the body. It may act on receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-(beta-Ethoxyphenethyl)-1-piperazinyl)-4’-methylpropiophenone dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

21263-27-4

Molecular Formula

C24H34Cl2N2O2

Molecular Weight

453.4 g/mol

IUPAC Name

3-[4-(1-ethoxy-2-phenylethyl)piperazin-1-yl]-1-(4-methylphenyl)propan-1-one;dihydrochloride

InChI

InChI=1S/C24H32N2O2.2ClH/c1-3-28-24(19-21-7-5-4-6-8-21)26-17-15-25(16-18-26)14-13-23(27)22-11-9-20(2)10-12-22;;/h4-12,24H,3,13-19H2,1-2H3;2*1H

InChI Key

YCSCIHCEBBOFPF-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC1=CC=CC=C1)N2CCN(CC2)CCC(=O)C3=CC=C(C=C3)C.Cl.Cl

Origin of Product

United States

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